molecular formula C19H14FN3O B2686999 5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-70-6

5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2686999
CAS RN: 1358921-70-6
M. Wt: 319.339
InChI Key: NLBVLZALLWSVAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Biological Properties

The compound is part of broader research into fluorinated benzothiazoles and related heterocyclic compounds. Studies have developed synthetic routes to create mono- and difluorinated derivatives, showcasing potent cytotoxicity against certain cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001). This suggests the relevance of the structural motif in developing novel anticancer therapies.

Photophysical and Chemosensor Applications

Derivatives of the compound have been investigated for their photophysical properties, including absorption, emission, and fluorescence quantum yield, in various solvent polarities. Notably, a pyrazoline derivative was identified as a fluorescent chemosensor for Fe3+ metal ion detection, demonstrating the compound's utility in biochemical sensing and environmental monitoring (Salman A. Khan, 2020).

Antimicrobial and Antitubercular Activity

Research on benzene sulfonamide pyrazole oxadiazole derivatives, related to the core structure of the compound, has shown promising antimicrobial and antitubercular activities. These compounds have undergone molecular docking studies to elucidate their mode of action against microbial targets, suggesting potential applications in developing new antimicrobial agents (Ramesh M. Shingare et al., 2022).

Anti-inflammatory and COX-2 Inhibitory Activity

The exploration of 1H-pyrazole derivatives containing an aryl sulfonate moiety, closely related to the chemical structure , has identified compounds with significant anti-inflammatory activity. This research area could pave the way for new anti-inflammatory drugs, highlighting the therapeutic potential of these chemical frameworks (B. V. Kendre et al., 2013).

Phosphodiesterase 5 (PDE5) Inhibitory Activity

Compounds structurally related to "5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" have been synthesized and evaluated as inhibitors of phosphodiesterase 5 (PDE5), with some showing potent and selective inhibitory activity. This research underlines the potential for developing new therapeutic agents for erectile dysfunction (M. Giovannoni et al., 2006).

properties

IUPAC Name

5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-16-8-6-15(7-9-16)17-12-18-19(24)22(10-11-23(18)21-17)13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBVLZALLWSVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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